4-Fluorobenzo[d]isoxazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H4FNO3 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
4-fluoro-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12) |
InChI Key |
XXAHFYAJCOORLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy for Isoxazole Derivatives
For isoxazole derivatives, common synthesis strategies involve the use of oxammonium hydrochloride for cyclization reactions, as seen in the synthesis of 3-substituted-4-isoxazole carboxylic acids. However, specific methods for 4-fluorobenzo[d]isoxazole-3-carboxylic acid require adaptation of these general strategies.
Challenges and Considerations
- Regioselectivity : Ensuring the correct positioning of the carboxyl group on the isoxazole ring is crucial.
- Yield Optimization : Conditions such as temperature, solvent, and reagent ratios must be optimized to achieve high yields.
Related Synthesis Methods
Synthesis of Related Compounds
Piperidine conjugated benzisoxazole derivatives have been synthesized and evaluated for their biological activities. These methods involve complex multi-step reactions but provide insights into the synthesis of isoxazole-based compounds.
Data and Findings
Spectroscopic Data for Related Compounds
For related compounds like benzisoxazole derivatives, spectroscopic data such as NMR and MS are crucial for characterization. For example, the synthesis of 6-fluorobenzo[d]isoxazole derivatives involves detailed NMR and MS analysis.
Yield and Purity
Optimizing reaction conditions to achieve high yields and purity is essential. For instance, the synthesis of piperidine conjugated benzisoxazole derivatives resulted in high yields under specific conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with varied functional groups.
Scientific Research Applications
4-Fluorobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzo[d]isoxazole Core
Key Insights :
- Fluorine vs. Nitro/Methoxy : Fluorine’s electronegativity enhances the carboxylic acid’s acidity compared to the nitro group, which is bulkier and more polar. Methoxy groups increase solubility but reduce binding affinity in enzyme targets .
- Metabolic Stability : Fluorinated derivatives resist oxidative metabolism better than nitro- or methoxy-substituted analogs, as seen in studies on similar isoxazole esters .
Comparison with Isoxazole-3-carboxylic Acid Derivatives
Key Insights :
- Substituent Position : Fluorine at the benzisoxazole 4-position (target compound) vs. phenyl ring fluorination (e.g., 5-(2,4-F₂Ph)) leads to distinct electronic and spatial interactions.
- Biological Activity : Thiazole-containing analogs (e.g., 5-(2-methylthiazol-4-yl)) show enhanced antimicrobial activity, while methoxy derivatives prioritize solubility over potency .
Structural Analogs with Modified Cores
Key Insights :
- Conformational Constraints : HIP-A/HIP-B demonstrate how fused rings enhance transporter inhibition, suggesting similar strategies for optimizing the target compound .
Biological Activity
4-Fluorobenzo[d]isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can be represented as follows:
This structure features a fluorine atom attached to the benzene ring, which influences its biological properties.
Anticancer Activity
Research has indicated that isoxazole derivatives, including 4-fluorobenzo[d]isoxazole-3-carboxylic acid, exhibit significant anticancer properties. In particular, studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain isoxazole derivatives displayed anti-proliferative effects against the MCF-7 breast cancer cell line, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Immunomodulatory Effects
The immunosuppressive properties of isoxazole derivatives are noteworthy. In vitro studies have shown that these compounds can modulate immune responses by affecting the proliferation of peripheral blood mononuclear cells (PBMCs). Specifically, certain derivatives have been reported to exert immunosuppressive effects comparable to cyclosporine A, suggesting their potential application in conditions requiring immune modulation .
Apoptosis Induction
One of the key mechanisms through which 4-fluorobenzo[d]isoxazole-3-carboxylic acid exerts its effects is by inducing apoptosis in cancer cells. Research indicates that this compound triggers apoptotic pathways involving caspase activation and modulation of Bcl-2 family proteins. For example, studies have shown significant upregulation of caspase expression in Jurkat cells treated with related isoxazole compounds, leading to enhanced apoptosis .
Inhibition of Leukotriene Biosynthesis
Another mechanism involves the inhibition of leukotriene biosynthesis, which plays a crucial role in inflammatory responses. Isoxazole derivatives have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), thereby reducing leukotriene production and offering potential therapeutic benefits in inflammatory diseases .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Fluorobenzo[d]isoxazole-3-carboxylic acid with optimal yield?
The synthesis typically involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in DMF with triethylamine as a base. For example, benzo[d]isoxazole-3-carboxylic acid derivatives are synthesized via HBTU-mediated coupling under mild conditions (room temperature, 16 hours) . Key steps include:
- Protecting group strategies (e.g., methoxymethyl [MOM] or benzyloxymethyl [BOM]) to stabilize reactive intermediates.
- Acidic hydrolysis or deprotection to yield the final carboxylic acid.
- Purification via recrystallization or column chromatography.
Example yield optimization: MOM-protected intermediates (e.g., compound 7b) achieved 12% yield over four steps, while BOM derivatives (e.g., 7e) yielded 7%, highlighting the impact of steric and electronic effects .
Q. How can researchers confirm the structural integrity of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid post-synthesis?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze H and C chemical shifts to verify fluorobenzene and isoxazole ring integration. For example, MOM-protected derivatives show distinct peaks for methoxymethyl protons (~δ 3.41 ppm) and isoxazole carbons (~δ 157–171 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+1] at m/z 245.0769 for 7b) and compare with calculated exact masses .
- Elemental analysis : Validate C, H, and N percentages (e.g., 7b: Calc’d C 38.51%, Found C 38.51%) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for fluorinated isoxazole derivatives?
Contradictions often arise from structural variations or assay conditions. Methodological steps include:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorine position, carboxylic acid vs. ester) on target binding. For instance, 5-(4-fluorophenyl)isoxazole-3-carboxylic acid derivatives show distinct activity profiles compared to non-fluorinated analogues .
- Standardized in vitro assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.
- Computational modeling : Use docking studies to predict binding affinities to targets like the System xc transporter .
Q. How can green chemistry principles be applied to synthesize 4-Fluorobenzo[d]isoxazole-3-carboxylic acid derivatives?
Eco-friendly approaches include:
- Solvent selection : Use PEG-400 as a recyclable solvent for cyclization reactions, reducing waste .
- Catalyst optimization : Employ O-iodoxy benzoic acid for oxidative steps, avoiding heavy-metal catalysts .
- Microwave-assisted synthesis : Reduce reaction times and energy consumption for key steps like hydrazone formation .
Q. What analytical techniques are most reliable for characterizing polymorphic forms of fluorinated isoxazole salts?
Polymorph screening requires:
- X-ray diffraction (XRD) : Resolve crystal lattice differences (e.g., mesylate vs. hydrochloride salts) .
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (e.g., compound 7b melts at 166–168°C with decomposition) .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under varying humidity .
Q. How do protecting groups influence the synthesis and properties of fluorinated isoxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
